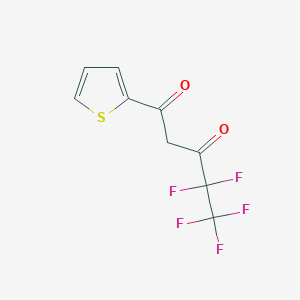
4,4,5,5,5-Pentafluoro-1-(thiophen-2-yl)pentane-1,3-dione
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Photophysical Properties
4,4,5,5,5-Pentafluoro-1-(thiophen-2-yl)pentane-1,3-dione is used in the synthesis of new tris(beta-diketonate)europium(III) complexes. These complexes are characterized by spectroscopic techniques and exhibit interesting structural properties and photoluminescence spectra with typical Eu(3+) red emissions (Ambili Raj, Biju, & Reddy, 2008). Another study utilized pentafluorinated β-diketone ligands to synthesize europium (III) complexes, showing strong red emissions and high photoluminescence properties (Wan, Lyu, Du, Wang, & Yin, 2018).
Structural and Thermal Properties
β-diketone derivatives, such as this compound, have been examined for their structural and thermal properties. Research includes the synthesis and characterization of various derivatives and their complexes, providing insights into their stability and phase transition temperatures (Mahmudov, Kopylovich, Luzyanin, Mizar, Silva, André, & Pombeiro, 2011).
Chemoselective Thioacetalization
Studies have explored the use of β-diketone derivatives in chemoselective thioacetalization. This involves converting selected aldehydes and ketones into dithioacetals under solvent-free conditions, demonstrating their potential in organic synthesis (Ouyang, Dong, Zheng, Yu, Liu, & Fu, 2006).
Volatility Studies of Metal Chelates
The volatility, thermal, and chemical stability of metal chelates of β-diketones, including this compound, have been examined. These studies are significant for understanding the properties of these complexes under various conditions (Dilli & Patsalides, 1976).
Nonlinear Optics and DFT Studies
Research has also been conducted on the nonlinear optical properties and density functional theory (DFT) calculations of certain β-diketone derivatives. This includes investigations into molecular geometries and electrostatic potentials, contributing to the field of materials science (Veeramanikandan, Sherine, Dhandapani, & Subashchandrabose, 2019).
Inhibition of Copper Corrosion
β-diketone derivatives have been explored as inhibitors for copper corrosion in acidic solutions. This research is crucial for understanding how these compounds can protect metals in corrosive environments (Fiala, Chibani, Darchen, Boulkamh, & Djebbar, 2007).
Mecanismo De Acción
The exact mechanism of action for PFNP depends on its specific application. For instance, in the study mentioned earlier, the luminescent behavior of PFNP was attributed to an efficient intramolecular energy transfer process from the silylated β-diketone to the central europium ion (Eu^3+), known as the “antenna effect” .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4,4,5,5,5-pentafluoro-1-thiophen-2-ylpentane-1,3-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F5O2S/c10-8(11,9(12,13)14)7(16)4-5(15)6-2-1-3-17-6/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOXHEBGXSSPVQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)CC(=O)C(C(F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40588675 | |
| Record name | 4,4,5,5,5-Pentafluoro-1-(thiophen-2-yl)pentane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40588675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1994-18-9 | |
| Record name | 4,4,5,5,5-Pentafluoro-1-(thiophen-2-yl)pentane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40588675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
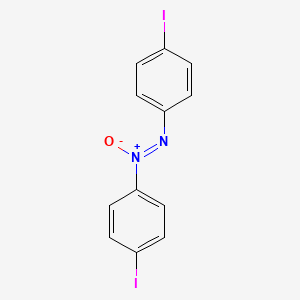
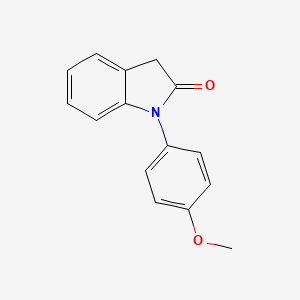
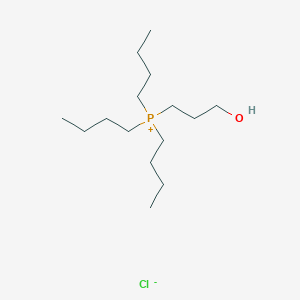

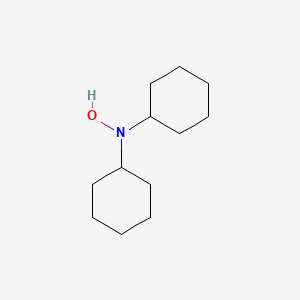
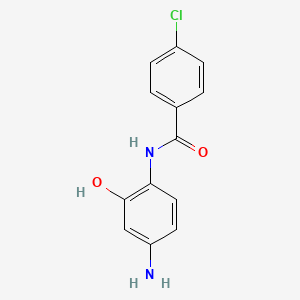
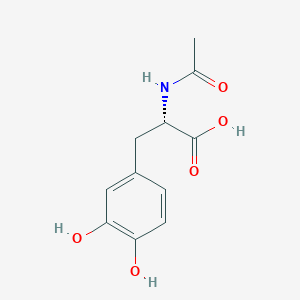
![(1S,5R)-bicyclo[3.1.0]hexan-2-one](/img/structure/B3049174.png)
![4,5,6,7-Tetrahydro-thiazolo[5,4-c]pyridine-2-carboxylic acid dihydrochloride](/img/structure/B3049177.png)
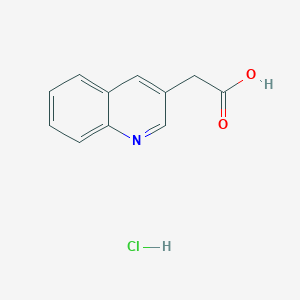
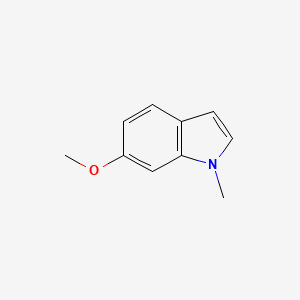
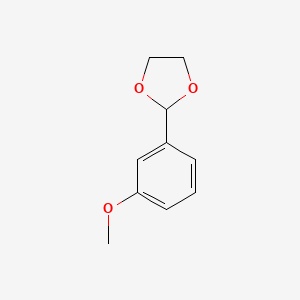
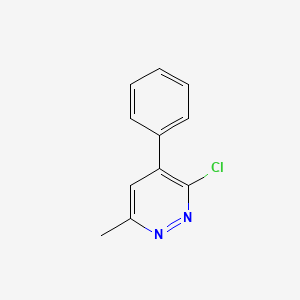
![4-(Chloromethyl)benzo[c][1,2,5]thiadiazole](/img/structure/B3049186.png)
